REACTION_CXSMILES
|
C(C1(O[Si](C)(C)C)[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH2:4]1)#N.Cl.[C:21]([OH:24])(=[O:23])[CH3:22]>>[CH3:14][O:13][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[CH:22]([C:21]([OH:24])=[O:23])[CH2:4][CH2:5][CH2:6]2
|
Name
|
Formula 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Formula 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCCC2=CC(=CC=C12)OC)O[Si](C)(C)C
|
Name
|
stannous chloride decahydrate
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
With vigorous stirring the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and nitrogen inlet
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The reaction apparatus is immediately flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
plunged into a preheated (140° C.) oil bath
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 65 hours
|
Duration
|
65 h
|
Type
|
ADDITION
|
Details
|
diluted with 250 ml chloroform
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer again extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The combined organic layers are extracted three times with 2N aqueous KOH
|
Type
|
EXTRACTION
|
Details
|
the combined basic aqueous layers back-extracted with ether
|
Type
|
CUSTOM
|
Details
|
The basic aqueous layer is acidified with ice-bath
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
extracted three times with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layers dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the volatiles removed
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCCC(C2=CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |